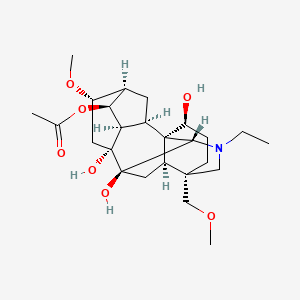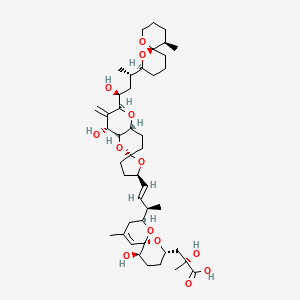
エンドキシフェン E-異性体塩酸塩
説明
Endoxifen E-isomer hydrochloride, also known as E-Endoxifen hydrochloride, is an E-isomer of Endoxifen . It is a tamoxifen metabolite and potent Selective Estrogen Response Modifier (SERM), exhibiting antiestrogenic effects . It is equipotent to 4-hydroxytamoxifen with respect to estrogen receptor binding and inhibition of 17-estradiol (E2)-induced cell proliferation .
Synthesis Analysis
Endoxifen is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen (NDT) . More detailed information about the synthesis of Endoxifen E-isomer hydrochloride might be found in specific chemical literature or databases.
Molecular Structure Analysis
The molecular formula of Endoxifen E-isomer hydrochloride is C25H28ClNO2 . The exact mass is 409.1808568 g/mol and the monoisotopic mass is also 409.1808568 g/mol . The InChI is InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24+; . The Canonical SMILES is CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of Endoxifen E-isomer hydrochloride include a molecular weight of 409.9 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 8 . The topological polar surface area is 41.5 Ų .
科学的研究の応用
- エンドキシフェンの役割: 最近の証拠は、エンドキシフェンが強力な抗エストロゲンであることを示唆しています。エンドキシフェンは、乳がん細胞におけるプロテアソームによるERαの分解を標的とします。 エンドキシフェンはまた、ERαの転写活性も阻害し、タモキシフェンおよびその他の代謝産物の存在下でも、エストロゲン誘発乳がん細胞の増殖を阻害します。 .
- 臨床的意義: CYP2D6代謝が障害されると、術後補助的にタモキシフェンを投与されている女性では、乳がん再発のリスクが高くなることが関連付けられています。 . エンドキシフェンの代謝を研究することで、個別化された治療戦略の指針を得ることができます。
乳がん治療
薬理ゲノミクス
前臨床試験
臨床試験
まとめると、エンドキシフェン E-異性体塩酸塩は、がん研究および個別化医療における多様な用途を持つ抗エストロゲン剤として有望です。 その効力、代謝、臨床的影響は、継続的な調査に値するものです。 . ご不明な点や詳細が必要な場合は、お気軽にお尋ねください!😊
作用機序
Endoxifen E-isomer hydrochloride is a potent Selective Estrogen Response Modifier (SERM) and exhibits antiestrogenic effects . It is equipotent to 4-hydroxytamoxifen with respect to estrogen receptor binding and inhibition of 17-estradiol (E2)-induced cell proliferation . It’s antitumor effects may be related to additional molecular mechanisms of action, apart from its effects on ER .
将来の方向性
Z-endoxifen, the active isomer of endoxifen, has demonstrated promising antitumor activity in phase 1/2 clinical studies . It has been evaluated in patients with endocrine-refractory metastatic breast cancer as well as in patients with gynecologic, desmoid, and hormone-receptor positive solid tumors . Future clinical studies aim to validate endoxifen therapeutics for use as salvage therapy after exhaustive antiestrogen treatment .
生化学分析
Biochemical Properties
Endoxifen E-isomer Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily antiestrogenic .
Cellular Effects
Endoxifen E-isomer Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Endoxifen E-isomer Hydrochloride involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Endoxifen E-isomer Hydrochloride change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .
Metabolic Pathways
Endoxifen E-isomer Hydrochloride is involved in various metabolic pathways. It interacts with several enzymes or cofactors. Effects on metabolic flux or metabolite levels are currently under research .
Transport and Distribution
Endoxifen E-isomer Hydrochloride is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Endoxifen E-isomer Hydrochloride and any effects on its activity or function are currently under research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFIMPDXTABYCN-QREUMGABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1197194-61-8 | |
| Record name | Phenol, 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197194-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)






![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)




![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)
